molecular formula C14H21IO2 B12946279 1,3-Di-tert-butoxy-5-iodobenzene

1,3-Di-tert-butoxy-5-iodobenzene

Cat. No.: B12946279
M. Wt: 348.22 g/mol
InChI Key: YUSDTKYJDCLCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Di-tert-butoxy-5-iodobenzene is an organic compound with the molecular formula C14H21I. It is a derivative of benzene, where two tert-butoxy groups and one iodine atom are substituted at the 1, 3, and 5 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Di-tert-butoxy-5-iodobenzene can be synthesized through several methods. One common method involves the iodination of 1,3-di-tert-butylbenzene. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective substitution of iodine at the 5-position.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butoxy-5-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.

    Oxidation Reactions: The tert-butoxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products

    Substitution: Formation of various substituted benzene derivatives

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of hydrogenated benzene derivatives

Scientific Research Applications

1,3-Di-tert-butoxy-5-iodobenzene is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butoxy-5-iodobenzene involves its ability to undergo various chemical transformations. The tert-butoxy groups provide steric hindrance, affecting the reactivity of the compound. The iodine atom can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Di-tert-butylbenzene: Lacks the iodine atom, making it less reactive in substitution reactions.

    1,3-Di-tert-butyl-5-bromobenzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    1,3-Di-tert-butyl-5-chlorobenzene: Contains a chlorine atom, which affects its chemical properties and reactivity.

Uniqueness

1,3-Di-tert-butoxy-5-iodobenzene is unique due to the presence of both tert-butoxy groups and an iodine atom. This combination provides a balance of steric hindrance and reactivity, making it a valuable intermediate in organic synthesis and various scientific research applications.

Properties

Molecular Formula

C14H21IO2

Molecular Weight

348.22 g/mol

IUPAC Name

1-iodo-3,5-bis[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C14H21IO2/c1-13(2,3)16-11-7-10(15)8-12(9-11)17-14(4,5)6/h7-9H,1-6H3

InChI Key

YUSDTKYJDCLCJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)I)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.